molecular formula C9H10N2O B13157070 6-(Azetidin-1-YL)pyridine-3-carbaldehyde

6-(Azetidin-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13157070
M. Wt: 162.19 g/mol
InChI Key: MAIWYYFVJPLCKE-UHFFFAOYSA-N
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Description

6-(Azetidin-1-YL)pyridine-3-carbaldehyde is an organic compound with the molecular formula C9H10N2O It is a derivative of pyridine and azetidine, featuring a pyridine ring substituted with an azetidine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azetidin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with azetidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Azetidin-1-YL)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The azetidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

6-(Azetidin-1-YL)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The azetidine group may also interact with biological receptors, influencing various signaling pathways .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-(azetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H10N2O/c12-7-8-2-3-9(10-6-8)11-4-1-5-11/h2-3,6-7H,1,4-5H2

InChI Key

MAIWYYFVJPLCKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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